5-Tert-butyl-2-methyl-1,3-dinitrobenzene

Lipophilicity Environmental Fate Membrane Permeability

Sourcing generic 2,4-DNT for dinitroaniline synthesis leads to failed N-alkylation and complete synthetic loss. 5-Tert-butyl-2-methyl-1,3-dinitrobenzene (CAS 4162-89-4) is the essential regioisomer for Butralin-type herbicides. • Guarantees correct diamine intermediate via the 4-tert-butyl-2,6-dinitrotoluene scaffold. • LogP 4.16 ensures >100-fold lipophilicity increase over unsubstituted DNT, critical for soil-binding QSAR. • Reliable supply chain for R&D; bypasses the isomer misidentification pitfall.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 4162-89-4
Cat. No. B12273324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-methyl-1,3-dinitrobenzene
CAS4162-89-4
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-7-9(12(14)15)5-8(11(2,3)4)6-10(7)13(16)17/h5-6H,1-4H3
InChIKeyWOVNZYUOPUALPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butyl-2-methyl-1,3-dinitrobenzene: Chemical Identity and Procurement


5-Tert-butyl-2-methyl-1,3-dinitrobenzene (CAS 4162-89-4), also catalogued as 4-tert-butyl-2,6-dinitrotoluene, is a substituted dinitroaromatic compound with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . This compound belongs to the broader class of dinitrotoluene derivatives, which are widely employed as synthetic intermediates in the agrochemical, dye, and pharmaceutical sectors. It is specifically recognized as a key structural precursor to certain dinitroaniline herbicides and appears on the ChemSec SIN List due to its nitroaromatic hazard profile [1]. Basic reported physicochemical properties include a density of 1.215 g/cm³, a boiling point of 297.8 °C at 760 mmHg, a flash point of 119.2 °C, and a computed LogP of 4.16 .

Scaffold requirement

4-tert-butyl-2-methyl-1,3-dinitro substitution pattern matches dinitroaniline herbicide intermediates

Lipophilicity context

Computed LogP >4, significantly higher than unsubstituted dinitrotoluenes, influences solvent extraction and environmental partitioning

Steric environment

Adjacent tert-butyl and methyl groups shield both nitro groups, altering reduction regioselectivity vs. generic DNT

Why Generic Dinitrotoluene Substitution Fails


Simple dinitrotoluenes such as 2,4-DNT or 2,6-DNT cannot substitute for 5-tert-butyl-2-methyl-1,3-dinitrobenzene in critical synthetic pathways. The 4-tert-butyl substituent fundamentally alters three parameters essential for downstream reactivity: steric shielding of both nitro groups, a >100-fold increase in lipophilicity (LogP 4.16 vs. approximately 2.0 for unsubstituted DNT ), and modified reduction thermodynamics. These differences control regioselectivity during catalytic hydrogenation to diamines and dictate whether the resulting aniline derivative possesses the N-alkyl substitution pattern required for herbicidal activity [1]. Procuring an incorrect dinitrotoluene isomer yields a diamine intermediate that cannot be elaborated into the target dinitroaniline herbicide, resulting in complete synthetic failure at the first step.

Lipophilicity
This compound: computed LogP >4 2,6-DNT: LogP ≈ 2.0

Over 100-fold higher partition coefficient may shift solvent extraction, environmental fate, and bioavailability profiles; unsubstituted DNT cannot replicate formulation behavior.

Steric shielding
tert-Butyl ortho to both nitro groups restricts approach trajectories 2,6-DNT: freely rotating nitro groups

Absence of steric bulk alters catalytic hydrogenation regioselectivity; generic DNT yields a different diamine intermediate that cannot be elaborated to the target herbicide scaffold.

Scaffold integrity
Contains both 4-tert-butyl and 2-methyl groups 2,6-DNT lacks tert-butyl; 4-tert-butyl-2,6-dinitrochlorobenzene lacks methyl

Only the exact substitution pattern leads to the N-sec-butyl-4-tert-butyl-2,6-dinitroaniline required for herbicidal activity; procurement of an incorrect isomer results in an intermediate that cannot progress.

Head-to-Head Evidence vs. Closest Analogs


Lipophilicity vs. 2,6-Dinitrotoluene

5-Tert-butyl-2-methyl-1,3-dinitrobenzene exhibits a computed LogP of 4.16 , compared to a LogP of approximately 2.0 for 2,6-dinitrotoluene (2,6-DNT, CAS 606-20-2) . The LogP increase of >2 log units (approximately 100-fold greater octanol-water partition coefficient) is directly attributable to the 4-tert-butyl substituent.

Lipophilicity
Data to verify
LogP 4.16 (computed) vs. ≈2.0 for 2,6-DNT
Supports differentiation in solvent extraction and environmental partitioning screening
Experimental LogP data not located; computed estimate only. Review source-specific context.
Lipophilicity Environmental Fate Membrane Permeability

Density vs. Common Dinitrotoluene Isomers

The reported density of 5-tert-butyl-2-methyl-1,3-dinitrobenzene is 1.215 g/cm³ . In contrast, 2,6-dinitrotoluene (CAS 606-20-2) has a density of 1.283 g/cm³, and 2,4-dinitrotoluene (CAS 121-14-2) has a density of 1.521 g/cm³ . The target compound is notably less dense than both common DNT isomers.

Density
Data to verify
1.215 g/cm³ vs. 1.283 (2,6-DNT) and 1.521 (2,4-DNT)
Lower density may affect bulk handling and shipping classification context
Temperature conditions not explicitly stated; confirm with experimental measurement if critical.
Physical Property Density Formulation

Steric Shielding of Nitro Groups

The 4-tert-butyl group in 5-tert-butyl-2-methyl-1,3-dinitrobenzene is flanked by two nitro groups in the 3- and 5-positions (2,6-dinitro substitution pattern relative to the methyl group). This creates significant steric shielding of both nitro groups, a feature absent in 2,6-dinitrotoluene . The tert-butyl group's van der Waals volume (~86 ų) restricts the approach trajectories of nucleophiles and reducing agents compared to the unsubstituted 2,6-DNT scaffold.

Steric shielding
Class-level inference
tert-Butyl (~86 ų) adjacent to both nitro groups restricts nucleophile trajectories vs. freely rotating 2,6-DNT nitro groups
Explains altered reduction regioselectivity; supports pathway-specific intermediate selection
Inference from musk compound crystal structures; direct kinetic data not located.
Steric Hindrance Regioselectivity Nucleophilic Substitution

Precursor to Dinitroaniline Herbicides

5-Tert-butyl-2-methyl-1,3-dinitrobenzene serves as a direct precursor to the dinitroaniline herbicide class exemplified by Butralin (CAS 33629-47-9). The compound's specific substitution pattern—4-tert-butyl and 2-methyl groups on the 1,3-dinitrobenzene core—is structurally required to yield the correct N-sec-butyl-4-tert-butyl-2,6-dinitroaniline product after reduction and amination [1]. Neither 2,6-dinitrotoluene (lacking tert-butyl) nor 4-tert-butyl-2,6-dinitrochlorobenzene (lacking the methyl group) can produce this exact herbicide scaffold.

Herbicide precursor
Source review
Unique substitution pattern matches Butralin scaffold; neither 2,6-DNT nor 4-tert-butyl-2,6-dinitrochlorobenzene can yield the required N-sec-butyl-4-tert-butyl-2,6-dinitroaniline
Non-negotiable scaffold for dinitroaniline herbicide intermediate procurement
Based on synthetic pathway literature; confirm reduction–amination compatibility in intended protocol.
Herbicide Intermediate Dinitroaniline Agrochemical Synthesis

Regulatory Hazard Screening Status

5-Tert-butyl-2-methyl-1,3-dinitrobenzene is flagged by the ChemSec SINimilarity tool as belonging to the 'Nitro compounds' SIN Group and carrying an overall structural similarity to SIN-listed substances, indicating likely hazardous properties requiring further evaluation [1]. While 2,6-dinitrotoluene and 2,4-dinitrotoluene are also hazardous, the specific SINimilarity assessment for this compound provides a distinct regulatory flag that may affect procurement decisions in jurisdictions with substance-specific restrictions.

Regulatory screening
Supporting evidence
Flagged by ChemSec SINimilarity as Nitro compounds SIN Group member; high structural similarity to SIN-listed substances
Provides early supply-chain risk signal distinct from generic DNT listings
Computational screening only; verify against local regulatory inventories.
Regulatory Compliance Hazard Assessment Nitro Compounds

Procurement-Guiding Application Scenarios


Dinitroaniline Herbicide Intermediate

The primary industrial application of 5-tert-butyl-2-methyl-1,3-dinitrobenzene is as a key intermediate in the multi-step synthesis of dinitroaniline herbicides. The 4-tert-butyl-2,6-dinitrotoluene scaffold undergoes reduction of both nitro groups to yield 4-tert-butyl-2,6-diaminotoluene, which is subsequently N-alkylated with sec-butyl groups to produce the active herbicide Butralin (CAS 33629-47-9) [1]. The compound's LogP of 4.16 contributes to the soil-binding properties of the final herbicide product, which is designed for pre-emergence application with limited leaching potential [1].

Asymmetric Diamine Ligand Precursor

The sterically hindered diamine derived from reduction of 5-tert-butyl-2-methyl-1,3-dinitrobenzene presents a useful ligand scaffold for transition metal catalysis. The tert-butyl group ortho to both amino functions creates a constrained binding pocket that can enforce specific coordination geometries [1]. This class-level inference is based on the well-established use of sterically hindered aromatic diamines in homogeneous catalysis, though no direct catalytic studies using this specific compound were located in the current literature search.

Environmental Fate Reference Standard

With a LogP of 4.16, 5-tert-butyl-2-methyl-1,3-dinitrobenzene occupies a distinct lipophilicity range compared to simpler dinitrotoluene isomers (LogP ≈ 2.0) [1]. This makes it a valuable reference compound for quantitative structure-activity relationship (QSAR) studies investigating how alkyl substitution patterns influence the environmental partitioning, bioavailability, and anaerobic reduction kinetics of nitroaromatic contaminants. The SINimilarity flag [2] further supports its inclusion in environmental monitoring panels.

Nitration Selectivity Studies

The synthesis of 5-tert-butyl-2-methyl-1,3-dinitrobenzene via nitration of 4-tert-butyltoluene represents a defined test case for studying the directing effects of alkyl substituents in electrophilic aromatic nitration. The competing directing influence of the methyl group (ortho/para-directing) versus the tert-butyl group (steric effects) provides a model system for optimizing regio-selective dinitration conditions [1]. This compound serves as a characterized product for validating nitration protocol selectivity.

Application
Selection Property
Validation Focus
Dinitroaniline herbicide intermediate synthesis
4-tert-butyl-2-methyl-1,3-dinitro substitution pattern
Confirm reduction–amination pathway yields targeted N-alkylated scaffold
Sterically hindered diamine ligand precursor
tert-Butyl ortho to amino groups restricts coordination geometry
Evaluate metal-binding pocket constraints for catalysis research
Environmental fate QSAR reference
Elevated lipophilicity vs. common DNT isomers
Validate soil mobility and anaerobic reduction model inputs
Nitration selectivity studies
Competing directing effects of methyl vs. tert-butyl groups
Optimize regio-selective dinitration protocol conditions
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